molecular formula C11H14N4OS B2877310 4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 543694-80-0

4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2877310
CAS RN: 543694-80-0
M. Wt: 250.32
InChI Key: HNKHNHDGPWCQSO-UHFFFAOYSA-N
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Description

“4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their multidirectional biological activity . They play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .


Synthesis Analysis

The synthesis of 1,2,4-triazoles involves several steps. The basic nucleus is prepared by cyclization of potassium salt with hydrazine hydrate . This compound can then be subjected to addition reactions with different aldehydes to synthesize Schiff bases . These can be further cyclized by treating with thioglycolic acid .

Scientific Research Applications

Electrochemical Behavior

Research conducted by Fotouhi, Hajilari, and Heravi (2002) studied the electrochemical behavior of thiotriazoles, including derivatives similar to 4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. The study highlighted the oxidation mechanisms and redox behavior of these compounds, providing insights into their electrochemical applications Electroanalysis.

Antimicrobial Activities

Bektaş et al. (2010) synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives. These compounds, including structures related to this compound, showed potential as antimicrobial agents against various microorganisms, indicating their importance in developing new therapeutic agents Molecules.

Antioxidant and Enzyme Inhibition

Pillai et al. (2019) reported the synthesis, characterization, and evaluation of compounds containing 1,2,4-triazole and pyrazole rings for their antioxidant and α-glucosidase inhibitory activities. This research underscores the potential of triazole derivatives in treating oxidative stress-related diseases and managing diabetes through enzyme inhibition Journal of Molecular Structure.

Corrosion Inhibition

Chauhan et al. (2019) explored the use of amino-triazole-thiol derivatives as corrosion inhibitors for metals in saline environments. Their findings revealed high corrosion inhibition efficiency, suggesting the compound's application in protecting metal surfaces from corrosive damage Journal of Molecular Liquids.

Analgesic Activities

Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives and tested them for analgesic and antioxidant activities. The study indicates the potential therapeutic applications of these compounds in pain management and oxidative stress reduction Annales pharmaceutiques francaises.

properties

IUPAC Name

4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-7-4-3-5-8(2)10(7)16-6-9-13-14-11(17)15(9)12/h3-5H,6,12H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKHNHDGPWCQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322577
Record name 4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

543694-80-0
Record name 4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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